(2-Nitro-3-phenylcyclopropyl)(phenyl)methanone
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Overview
Description
(2-Nitro-3-phenylcyclopropyl)(phenyl)methanone is an organic compound with the molecular formula C16H13NO3 It is characterized by the presence of a nitro group, a phenyl group, and a cyclopropyl ring attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nitro-3-phenylcyclopropyl)(phenyl)methanone typically involves the cyclopropanation of a suitable precursor followed by nitration. One common method involves the reaction of phenylcyclopropane with a nitrating agent such as nitric acid under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under optimized conditions. The use of catalysts and advanced separation techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Nitro-3-phenylcyclopropyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
(2-Nitro-3-phenylcyclopropyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Nitro-3-phenylcyclopropyl)(phenyl)methanone involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in the modulation of biochemical pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
(3-Aminophenyl)(phenyl)methanone: Similar structure but with an amino group instead of a nitro group.
(4-Chloro-3-nitrophenyl)(phenyl)methanone: Similar structure with a chloro substituent on the phenyl ring.
Fluorescent indolo[2,3-b]quinoxalin-2-yl(phenyl)methanone: Contains a quinoxalinyl moiety instead of a cyclopropyl ring.
Uniqueness
(2-Nitro-3-phenylcyclopropyl)(phenyl)methanone is unique due to the presence of a cyclopropyl ring, which imparts significant strain and reactivity to the molecule. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Properties
CAS No. |
6277-65-2 |
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Molecular Formula |
C16H13NO3 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
(2-nitro-3-phenylcyclopropyl)-phenylmethanone |
InChI |
InChI=1S/C16H13NO3/c18-16(12-9-5-2-6-10-12)14-13(15(14)17(19)20)11-7-3-1-4-8-11/h1-10,13-15H |
InChI Key |
ZFAHRSYYEJMLHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C2[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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